Lipophilicity Shift (LogP) Relative to the Desilylated Terminal Alkyne
The TMS cap of 1-((trimethylsilyl)ethynyl)cyclobutanol imparts a substantial increase in calculated LogP compared to its desilylated congener 1‑ethynylcyclobutanol. Vendor‑reported data for the target compound give a LogP of 1.78 , whereas the ACD/Labs‑predicted LogP for 1‑ethynylcyclobutanol is 0.60 . This ΔLogP of +1.18 translates into markedly different chromatographic retention behaviour on reverse‑phase silica, facilitating easier separation of the protected intermediate from more polar reaction components during purification by flash chromatography or preparative HPLC.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.78 |
| Comparator Or Baseline | 1-Ethynylcyclobutanol (CAS 98135-75-2), LogP = 0.60 |
| Quantified Difference | ΔLogP = +1.18 (target is ~15× more lipophilic by partitioning ratio) |
| Conditions | Predicted LogP values; target from vendor computational data ; comparator from ACD/Labs Percepta prediction via ChemSpider |
Why This Matters
The large LogP difference is a practical selection criterion: the TMS-protected form can be purified under conditions where the polar, desilylated product would co‑elute with polar side products, reducing purification burden in multi‑step sequences.
